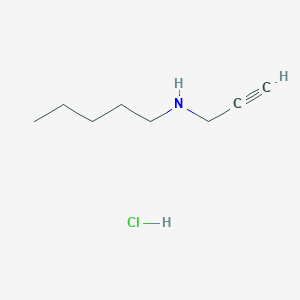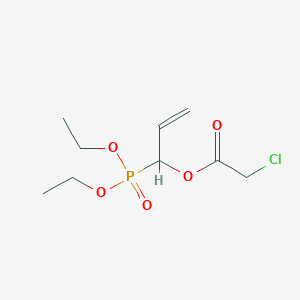
1-(Diethoxyphosphoryl)prop-2-en-1-yl chloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Diethoxyphosphoryl)prop-2-en-1-yl chloroacetate is an organic compound with a complex structure that includes a diethoxyphosphoryl group, a prop-2-en-1-yl group, and a chloroacetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diethoxyphosphoryl)prop-2-en-1-yl chloroacetate typically involves the reaction of diethyl phosphite with an appropriate allyl halide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Diethoxyphosphoryl)prop-2-en-1-yl chloroacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can yield different products depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions are common, where the chloroacetate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate esters, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
1-(Diethoxyphosphoryl)prop-2-en-1-yl chloroacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce diethoxyphosphoryl groups into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Diethoxyphosphoryl)prop-2-en-1-yl chloroacetate involves its interaction with molecular targets through its functional groups. The diethoxyphosphoryl group can participate in various chemical reactions, while the chloroacetate group can undergo nucleophilic substitution. These interactions can affect molecular pathways and lead to the formation of new compounds with desired properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Diethoxyphosphoryl)prop-2-en-1-yl acetate: Similar structure but lacks the chloroacetate group.
1-(Diethoxyphosphoryl)prop-2-en-1-yl bromide: Similar structure but contains a bromide group instead of a chloroacetate group.
Uniqueness
1-(Diethoxyphosphoryl)prop-2-en-1-yl chloroacetate is unique due to the presence of both diethoxyphosphoryl and chloroacetate groups, which confer distinct chemical reactivity and potential applications. This combination of functional groups allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts.
Propriétés
Numéro CAS |
53722-20-6 |
|---|---|
Formule moléculaire |
C9H16ClO5P |
Poids moléculaire |
270.65 g/mol |
Nom IUPAC |
1-diethoxyphosphorylprop-2-enyl 2-chloroacetate |
InChI |
InChI=1S/C9H16ClO5P/c1-4-9(15-8(11)7-10)16(12,13-5-2)14-6-3/h4,9H,1,5-7H2,2-3H3 |
Clé InChI |
MGKGYMBUCBSWRK-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(C=C)OC(=O)CCl)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[6-(4-Chlorophenoxy)pyridin-3-yl]acetic acid](/img/structure/B14653079.png)
![6-[(7-Ethoxy-3-ethyl-7-methylnon-2-EN-1-YL)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B14653093.png)
![4H-[1,3]thiazolo[5,4-f][1,4]benzothiazine](/img/structure/B14653096.png)
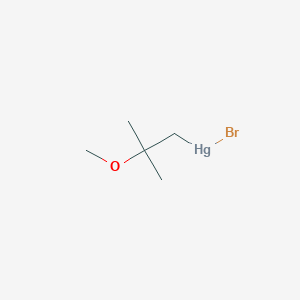
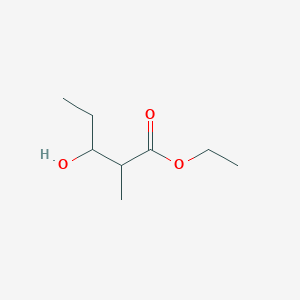
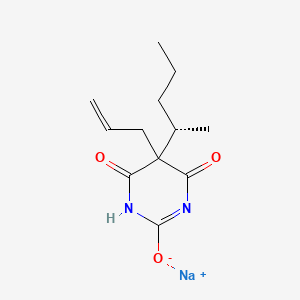
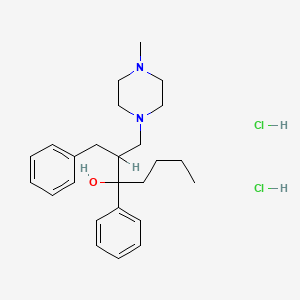
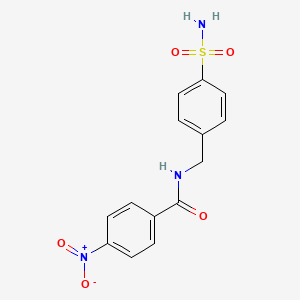

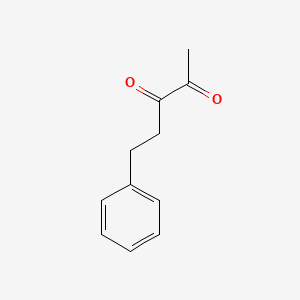
![5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide](/img/structure/B14653144.png)

